molecular formula C18H18N2O6S B2683253 Methyl 4-[[3-(methoxycarbonylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl]benzoate CAS No. 896306-61-9

Methyl 4-[[3-(methoxycarbonylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl]benzoate

Cat. No. B2683253
M. Wt: 390.41
InChI Key: PBYIIVAMOFEZOJ-UHFFFAOYSA-N
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Description

“Methyl 4-[[3-(methoxycarbonylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl]benzoate” is a chemical compound with the molecular formula C18H18N2O6S and a molecular weight of 390.411.



Synthesis Analysis

Unfortunately, specific synthesis information for this compound is not readily available in the search results. However, similar compounds, such as “methyl 4-(methoxy(methyl)carbamoyl)benzoate”, are often used in laboratory settings2.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H18N2O6S. However, the specific structural details or 3D conformation are not provided in the search results.



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the search results. However, similar compounds are often involved in Suzuki–Miyaura cross-coupling reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. Typically, these would include properties such as melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Photophysical Properties

Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its derivatives have been synthesized and investigated for their unique luminescence properties. The introduction of methoxy and cyano groups to the thiophenyl moiety significantly enhances the quantum yield of luminescence, demonstrating the potential of these compounds in developing advanced luminescent materials (Kim et al., 2021).

Chemical Reactivity and Applications

Studies have shown that certain derivatives of Methyl 4-[[3-(methoxycarbonylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl]benzoate can cyclize in the presence of bases, leading to the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This reactivity highlights the compound's potential in synthetic chemistry for producing complex molecules with precise functionalities (Ukrainets et al., 2014).

Structural Analysis

The crystal structure of a closely related compound has been analyzed, revealing insights into its molecular configuration and the interactions that stabilize its structure. This analysis is crucial for understanding the compound's reactivity and properties, paving the way for its application in material science and catalysis (Moser et al., 2005).

Advanced Material Synthesis

The compound has shown potential in the synthesis of advanced materials, such as in the methoxycarbonylation of alkynes catalyzed by palladium complexes. This process demonstrates its utility in creating unsaturated esters or α,ω-diesters, showcasing the versatility of methyl 4-[[3-(methoxycarbonylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl]benzoate derivatives in organic synthesis and industrial applications (Magro et al., 2010).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the search results. It’s always important to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions or potential applications for this compound are not specified in the search results. The utility of a compound often depends on the context of its use, such as in pharmaceutical development, materials science, or chemical synthesis.


Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, specific studies or databases should be consulted.


properties

IUPAC Name

methyl 4-[[3-(methoxycarbonylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-9-10(2)27-16(13(9)15(22)20-18(24)26-4)19-14(21)11-5-7-12(8-6-11)17(23)25-3/h5-8H,1-4H3,(H,19,21)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYIIVAMOFEZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((3-((methoxycarbonyl)carbamoyl)-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate

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